2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid

Lipophilicity LogP Drug-likeness

Research challenge: Thiophene-cyclopropane screening libraries often lack 3-methyl substitution, creating a chemotype gap in fragment-based lead optimization. This racemic, solid cyclopropanecarboxylic acid (CAS 915924-20-8) is a ChemBridge screening compound (ID 4011345) supplied at 95% purity. - Quantifiable SAR probe: ΔLogP = +0.45 vs. the 2-thienyl analog (CAS 915919-98-1) for matched molecular pair analysis. - Expands nNOS inhibitor SAR: 3-methyl-2-thienyl pattern offers a distinct analog for neuronal nitric oxide synthase selectivity studies. - Reliable supply: Single batch, immediate global dispatch; chiral resolution available post-screening.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 915924-20-8
Cat. No. B1453501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
CAS915924-20-8
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2(CC2(C)C)C(=O)O
InChIInChI=1S/C11H14O2S/c1-7-4-5-14-8(7)11(9(12)13)6-10(11,2)3/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyMBENFHWSVWYQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylthiophene Cyclopropane Building Block for Lead Discovery


2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid (CAS 915924-20-8) is a racemic, solid cyclopropanecarboxylic acid building block bearing a 3-methyl-2-thienyl substituent and geminal dimethyl groups on the cyclopropane ring . Supplied as a ChemBridge screening compound (ID 4011345) with 95% purity, it has a molecular formula of C11H14O2S, a molecular weight of 210 g/mol, a calculated LogP of 3.15, and two rotatable bonds . The compound contains a thiophene ring methylated at the 3-position, distinguishing it from non-methylated or differently substituted thiophene-cyclopropane analogs commonly used in medicinal chemistry screening libraries .

Chemotype 3-Methyl-2-thienyl cyclopropanecarboxylic acid with gem-dimethyl
Format Racemic solid, 95% purity, screening-ready
SAR Context Property-matched pair with 2-thienyl analog for lipophilicity and mass comparisons

Why This Building Block Cannot Be Simply Replaced


Thiophene-cyclopropane carboxylic acids appear superficially interchangeable, but the specific substitution pattern on both the thiophene and cyclopropane rings generates quantifiable differences in physicochemical properties that directly impact lead optimization. The 3-methyl group on the thiophene ring contributes both steric bulk and electron-donating character absent in the unsubstituted 2-thienyl analog, while the geminal dimethyl groups on the cyclopropane ring confer conformational restriction distinct from non-methylated cyclopropane derivatives . These structural features produce a measured LogP difference of +0.45 relative to the closest commercially available analog . In fragment-based or HTS follow-up workflows, such differences in lipophilicity can alter membrane permeability, off-target binding, and metabolic stability, making direct substitution without experimental validation a risk to SAR continuity [1].

Property
This Compound
2-Thienyl Analog
Risk
Lipophilicity
Higher LogP (reported shift)
Lower LogP
May alter permeability and off-target binding profiles
Molecular Weight
210 g/mol (reported)
196 g/mol
Mass difference may shift fragment-likeness classification
Conformational Restriction
3-methyl steric hindrance
Unsubstituted thiophene
Rotational barrier differences may affect binding pose pre-organization

Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. 2-Thienyl Analog

The target compound exhibits a calculated LogP of 3.15, compared to 2.70 for 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid (CAS 915919-98-1), the closest commercially available analog lacking the 3-methyl group on the thiophene ring . This +0.45 log unit difference indicates measurably higher lipophilicity attributable to the additional methyl substituent.

Lipophilicity
Data to verify
Target LogP 3.15
Comparator LogP 2.70
Δ +0.45
Supports lipophilicity-SAR interpretation
Calculated LogP from Hit2Lead database
Lipophilicity LogP Drug-likeness Lead optimization

Molecular Weight Differentiation Due to 3-Methyl Substituent

The target compound has a molecular weight of 210 g/mol (C11H14O2S), which is 14 Da higher than the 196 g/mol (C10H12O2S) of 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid . This difference corresponds to one additional carbon and two hydrogen atoms from the 3-methyl group on the thiophene ring.

Molecular Weight
Data to verify
+14 Da
Supports fragment-likeness assessment
210 vs 196 g/mol; both racemic free acid
Molecular weight Fragment-based drug discovery Lead-likeness Scaffold diversity

Thiophene Ring Methylation Pattern Comparison

The target compound features a 3-methyl substituent on the thiophene ring. The closest analog, 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, carries an unsubstituted thiophene . Methyl substitution at the 3-position introduces both steric hindrance proximal to the cyclopropane attachment point and electron-donating inductive effects that modulate thiophene ring reactivity. In the broader class of thiophene-cyclopropane carboxylic acid derivatives, such substitution patterns have been shown to influence biological activity profiles, including neuronal nitric oxide synthase (nNOS) inhibition selectivity as disclosed in US Patent 6166030 [1].

Thiophene Substitution
Class-level
3-methyl-2-thienyl
vs
unsubstituted 2-thienyl
Distinct steric/electronic profile for thiophene SAR
Patent US6166030: substitution influences nNOS inhibition context
Structure-activity relationship Thiophene chemistry Electrophilic substitution Steric effects

Conformational Restriction Profile

Both the target compound and the 2-thienyl analog possess two rotatable bonds as cataloged in the Hit2Lead database . However, the 3-methyl group on the thiophene ring restricts the rotational freedom of the thiophene-cyclopropane bond differently than the unsubstituted analog due to increased steric interaction with the cyclopropane geminal dimethyl groups. This class-level phenomenon has been documented in cyclopropane-containing drug candidates where geminal dimethyl groups create a conformationally constrained environment that can enhance binding affinity when properly matched to a target pocket [1].

Conformational Restriction
Class-level
Same rotatable bond count (2); rotational barrier differs
Reported conformational pre-organization context
No experimental barriers; class-level inference
Conformational analysis Rotatable bonds Cyclopropane conformation Drug-likeness

Recommended Procurement and Research Application Scenarios


Property-Matched Pair Analysis for Thiophene SAR

Use the target compound alongside 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid (CAS 915919-98-1) as a matched molecular pair to quantify the impact of 3-methyl thiophene substitution on lipophilicity (ΔLogP = +0.45), molecular weight, and biological activity in a given assay system. The +14 Da mass difference and +0.45 LogP shift provide a well-defined chemical perturbation for SAR tables .

Fragment Library Expansion with 3-Methylthiophene Diversity

When screening libraries lack thiophene-cyclopropane fragments bearing a 3-methyl substituent, this compound fills a specific chemotype gap. The racemic nature and 95% purity make it suitable for initial high-throughput screening, with the option to follow up with chiral resolution if stereospecific activity is detected .

nNOS Inhibitor Scaffold Exploration

Given the disclosure in US Patent 6166030 that 2-thienyl and 3-thienyl cyclopropane carboxylic acid derivatives exhibit selective neuronal nitric oxide synthase (nNOS) inhibitory activity, this compound's 3-methyl-2-thienyl substitution pattern represents a distinct analog for expanding nNOS inhibitor SAR beyond the exemplified compounds [1].

Application
Selection Property
Validation Focus
Property-matched pair analysis for thiophene SAR
Lipophilicity & mass shift pair
ΔLogP and ΔMW quantification in assay context
Fragment library expansion with 3-methylthiophene diversity
3-Methylthiophene chemotype
Scaffold diversity verification
nNOS inhibitor scaffold exploration
Thiophene-cyclopropane scaffold with 3-methyl
nNOS inhibition assay context (patent-supported)
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